molecular formula C13H13NO2 B7469013 N-(7-hydroxynaphthalen-1-yl)propanamide

N-(7-hydroxynaphthalen-1-yl)propanamide

Cat. No.: B7469013
M. Wt: 215.25 g/mol
InChI Key: DFPNOBYKTMZUIK-UHFFFAOYSA-N
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Description

N-(7-hydroxynaphthalen-1-yl)propanamide is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPNOBYKTMZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Hydroxy-1-naphthylamine

The availability of 7-hydroxy-1-naphthylamine is critical for this route. Industrial-scale production typically involves nitration of 7-hydroxynaphthalene followed by selective reduction:

  • Nitration :
    7-Hydroxynaphthalene undergoes nitration at the 1-position using a mixture of nitric and sulfuric acids at 0–5°C. The hydroxyl group directs electrophilic substitution to the peri position (C-1), yielding 1-nitro-7-hydroxynaphthalene.

  • Reduction :
    Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing 7-hydroxy-1-naphthylamine in 85–90% yield.

Acylation with Propionyl Chloride

The amine is acylated under Schotten-Baumann conditions:

Procedure :
7-Hydroxy-1-naphthylamine (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (2.5 equiv.). Propionyl chloride (1.2 equiv.) is added dropwise at 0°C, and the mixture is stirred for 12 h at room temperature. The product is extracted with DCM, washed with brine, and purified via silica gel chromatography (ethyl acetate/heptane, 3:7).

Yield : 78–82%
Purity : >99% (HPLC-MS)
Characterization :

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.21 (d, J = 8.1 Hz, 1H, H-8), 7.78 (d, J = 7.9 Hz, 1H, H-2), 7.45–7.38 (m, 2H, H-3, H-6), 6.94 (s, 1H, H-4), 6.32 (s, 1H, -OH), 2.41 (q, J = 7.5 Hz, 2H, CH₂), 1.18 (t, J = 7.5 Hz, 3H, CH₃).

  • IR (KBr): 3320 cm⁻¹ (-OH), 1655 cm⁻¹ (C=O).

Hydrogenation of N-(7-Hydroxynaphthalen-1-yl)acrylamide

Synthesis of Acrylamide Intermediate

Radical-mediated alkylation provides a scalable pathway to the acrylamide precursor:

Procedure :
N-(7-Hydroxynaphthalen-1-yl)acrylamide (1.0 equiv.) is reacted with propyl iodide (3.0 equiv.) and tris(trimethylsilyl)silane (TTMSS, 2.0 equiv.) in anhydrous ethanol under nitrogen. The mixture is irradiated with UV light (365 nm) for 6 h, followed by solvent evaporation and purification via flash chromatography.

Yield : 70–73%
Intermediate Characterization :

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.15 (d, J = 8.0 Hz, 1H), 7.72 (d, J = 7.8 Hz, 1H), 7.50–7.42 (m, 2H), 6.98 (s, 1H), 6.28 (s, 1H), 6.10 (dd, J = 16.8, 10.2 Hz, 1H), 5.65 (d, J = 16.8 Hz, 1H), 5.32 (d, J = 10.2 Hz, 1H).

Catalytic Hydrogenation

The acrylamide double bond is selectively reduced:

Procedure :
N-(7-Hydroxynaphthalen-1-yl)acrylamide (1.0 equiv.) is dissolved in ethanol under H₂ (50 psi) with 10% Pd/C (5 mol%). After 12 h at 25°C, the catalyst is filtered, and the solvent is evaporated to yield the propanamide.

Yield : 88–92%
Purity : >98% (HPLC-MS)
Characterization :

  • ¹³C NMR (CDCl₃, 126 MHz): δ 172.4 (C=O), 153.2 (C-7), 134.5–124.8 (naphthalene carbons), 35.1 (CH₂), 22.3 (CH₃).

Alternative Methodologies

Microbial Biotransformation

Inspired by metabolite synthesis protocols, microbial strains (Actinobacteria) hydroxylate and conjugate intermediates under aerobic conditions. While yields are modest (30–40%), this method avoids harsh reagents.

Friedel-Crafts Acylation

A less efficient route involves Friedel-Crafts acylation of 7-hydroxynaphthalene with propionyl chloride (AlCl₃ catalyst), but regioselectivity issues limit utility (<50% yield).

Analytical and Process Optimization Data

Table 1. Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Direct Acylation78–82>99Amine synthesis complexity
Acrylamide Hydrogenation88–92>98Radical initiation stability
Microbial Transformation30–4095Scalability

Table 2. Spectroscopic Benchmarks

Proton Environmentδ (ppm)MultiplicityIntegration
Naphthalene H-88.21d1H
Propionyl CH₂2.41q2H
Propionyl CH₃1.18t3H

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(7-hydroxynaphthalen-1-yl)propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, amide bond formation between 7-hydroxynaphthalen-1-amine and propanoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere improves yield. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the hydroxynaphthalene and propanamide moieties by identifying aromatic protons (δ 6.8–8.2 ppm) and amide carbonyl signals (δ ~170 ppm).
  • IR : Stretching vibrations for -OH (~3200 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 230.1182 for C13_{13}H13_{13}NO2_2).
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangement and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the hydroxynaphthalene moiety influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Methodological Answer : The hydroxynaphthalene group enhances π-π stacking interactions with aromatic residues in biological targets (e.g., enzyme active sites). Computational studies (DFT) reveal its electron-rich nature, which facilitates hydrogen bonding with polar amino acids. Substituent positioning (e.g., hydroxyl at C7 vs. C2) alters redox potential and solubility, impacting pharmacokinetic properties .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., antimicrobial assays vs. kinase inhibition) often arise from assay conditions (pH, temperature) or target specificity. Cross-validation using orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) clarifies mechanisms. Dose-response curves in multiple cell lines (e.g., HEK293 vs. HepG2) account for cell-type variability .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in protein active sites, while molecular dynamics (MD) simulations (GROMACS) assess stability over time. QSAR models correlate structural modifications (e.g., substituents on the naphthalene ring) with activity trends. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon mutation .

Q. How can HPLC methods be optimized for analyzing degradation products under stability testing conditions?

  • Methodological Answer : Use a C18 column with a mobile phase of methanol:water (70:30, 0.1% formic acid) at 1.0 mL/min. UV detection at 254 nm tracks the parent compound, while tandem MS (LC-MS/MS) identifies degradation products (e.g., hydrolyzed amide or oxidized naphthalene). Forced degradation studies (acid/base, thermal stress) validate method robustness .

Notes

  • For crystallography, SHELX programs (e.g., SHELXL) are recommended for refining structures .
  • Biological assays should include positive controls (e.g., ketoconazole for antifungal studies) to contextualize potency .

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